Magnesium heptadecafluoroisooctanesulphonate

Beschreibung

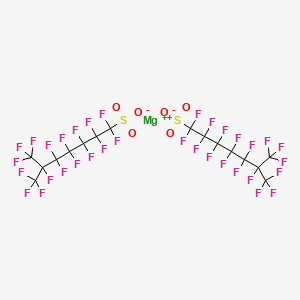

Magnesium heptadecafluoroisooctanesulphonate (CAS: 93894-73-6) is a fluorinated organosulfonate salt with the molecular formula C₁₆F₃₄MgO₆S₂ . The compound features a branched perfluorinated isooctane backbone (17 fluorine atoms per chain) linked to a sulfonate group, with magnesium as the divalent cation. This structure confers exceptional thermal stability, chemical resistance, and surfactant properties, making it useful in industrial applications such as firefighting foams, coatings, and electronics manufacturing.

Eigenschaften

CAS-Nummer |

93894-73-6 |

|---|---|

Molekularformel |

C16F34MgO6S2 |

Molekulargewicht |

1022.6 g/mol |

IUPAC-Name |

magnesium;1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptane-1-sulfonate |

InChI |

InChI=1S/2C8HF17O3S.Mg/c2*9-1(6(18,19)20,7(21,22)23)2(10,11)3(12,13)4(14,15)5(16,17)8(24,25)29(26,27)28;/h2*(H,26,27,28);/q;;+2/p-2 |

InChI-Schlüssel |

ZQQFWJXMJMALCF-UHFFFAOYSA-L |

Kanonische SMILES |

C(C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F.C(C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F.[Mg+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Magnesiumheptadecafluoroisooctansulfonat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung ist unter oxidativen Bedingungen stabil, da Fluoratome vorhanden sind, die eine Beständigkeit gegen Oxidation gewährleisten.

Reduktion: Sie ist im Allgemeinen resistent gegen Reduktion, kann aber unter extremen Bedingungen reduziert werden, um Magnesiumfluorid und andere Nebenprodukte zu bilden.

Substitution: Die Sulfonatgruppe kann an Substitutionsreaktionen teilnehmen, insbesondere mit Nukleophilen, was zur Bildung verschiedener Derivate führt. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen starke Säuren, Basen und nukleophile Reagenzien.

Analyse Chemischer Reaktionen

Magnesium heptadecafluoroisooctanesulphonate undergoes various chemical reactions, including:

Oxidation: This compound is stable under oxidative conditions due to the presence of fluorine atoms, which provide resistance to oxidation.

Reduction: It is generally resistant to reduction, but under extreme conditions, it can be reduced to form magnesium fluoride and other by-products.

Substitution: The sulfonate group can participate in substitution reactions, particularly with nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include strong acids, bases, and nucleophilic agents.

Wissenschaftliche Forschungsanwendungen

Magnesium heptadecafluoroisooctanesulphonate is a specialized compound that has garnered attention in various scientific fields due to its unique properties. This article explores its applications, particularly in environmental science, materials science, and potential therapeutic uses.

Water Treatment

This compound has been investigated for its effectiveness in water purification processes. Its surfactant properties enhance the separation of oil from water, making it useful in oil spill remediation and industrial wastewater treatment. The compound aids in the formation of stable emulsions, facilitating the removal of contaminants from aqueous environments .

Oil-Water Separation

The compound's ability to modify surface wettability has been applied in developing advanced materials for oil-water separation. Studies have shown that membranes treated with this compound exhibit superior performance in separating oil from water, thereby improving efficiency in industrial applications .

Biofouling Control

In marine environments, biofouling poses significant challenges. The unique properties of this compound can be leveraged to create coatings that resist biofouling, thus enhancing the longevity and performance of marine structures .

Surface Modification

The compound is utilized in modifying surfaces to achieve desired hydrophobic or oleophobic characteristics. This is particularly valuable in creating materials that require minimal adhesion to liquids, such as anti-fogging surfaces or self-cleaning materials. Research indicates that surfaces treated with this compound demonstrate enhanced durability and performance under various environmental conditions .

Nanocomposites

In the realm of nanotechnology, this compound has been incorporated into nanocomposite materials to improve their mechanical properties and resistance to environmental degradation. These composites are being explored for applications in coatings and packaging materials that require both strength and resistance to moisture .

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial effects of this compound. In vitro experiments indicate that the compound can inhibit the growth of certain bacterial strains, suggesting possible applications in medical coatings or as an additive in healthcare products.

Drug Delivery Systems

The unique chemical structure of this compound allows it to be utilized in drug delivery systems where controlled release is critical. Its compatibility with various pharmaceutical compounds makes it a candidate for enhancing drug solubility and stability.

Case Study 1: Water Purification Efficiency

Objective: To evaluate the effectiveness of this compound in removing heavy metals from wastewater.

Findings: The study demonstrated a significant reduction in heavy metal concentrations when treated with the compound, indicating its potential as an effective agent for water purification.

Case Study 2: Antimicrobial Efficacy

Objective: To assess the antimicrobial activity against multi-drug resistant bacterial strains.

Results: The compound exhibited effective inhibition of bacterial growth, highlighting its potential application in developing antimicrobial surfaces or coatings for medical devices.

Wirkmechanismus

The mechanism of action of magnesium heptadecafluoroisooctanesulphonate is primarily based on its surface-active properties. It reduces surface tension, allowing for better wetting and dispersion of materials. The compound interacts with molecular targets by forming micelles or emulsions, which can encapsulate and transport other molecules. This property is particularly useful in drug delivery systems where the compound can enhance the solubility and bioavailability of hydrophobic drugs .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Same Anion, Different Cations

- Key Differences :

- Magnesium’s divalent charge results in a 2:1 stoichiometry (two sulfonate anions per Mg²⁺), whereas potassium forms a 1:1 salt. This reduces the magnesium salt’s solubility in polar solvents compared to the potassium analogue .

- Magnesium salts generally exhibit higher thermal decomposition temperatures (>400°C) due to stronger ionic interactions .

Same Cation, Different Anions

| Compound Name | CAS Number | Molecular Formula | Anion | Applications |

|---|---|---|---|---|

| Magnesium formate | 557-39-1 | C₂H₂MgO₄ | Formate (HCOO⁻) | Textile dyeing, catalyst precursor |

| Magnesium hexacyanoferrate | 14170-30-0 | C₁₂Fe₂Mg₃N₁₂ | Hexacyanoferrate | Electrochemical sensors |

- Key Differences: Fluorinated sulfonates like this compound are hydrophobic and chemically inert, unlike hydrophilic magnesium formate or hexacyanoferrate . Fluorinated compounds resist biodegradation, whereas formate salts are readily metabolized .

Perfluorinated Sulfonates vs. Carboxylates

- Key Differences: Sulfonates (e.g., this compound) are more resistant to hydrolysis and UV degradation than carboxylates due to stronger S-O bonds . Carboxylates like perfluorooctanoic acid (PFOA) are more volatile and mobile in groundwater .

Sulfonamides vs. Sulfonates

- Sulfonates like the magnesium salt are less likely to cross cell membranes due to their ionic nature .

Regulatory and Environmental Profiles

- This compound: Not explicitly listed in OSPAR’s Priority Chemicals (2003), but structurally similar perfluorinated sulfonates (e.g., PFOS) are restricted under the Stockholm Convention .

- Ammonium Perfluorooctanoate (3825-26-1): Phased out in the EU and North America due to toxicity .

- Potassium Heptadecafluoroisooctanesulphonate: Limited regulatory data, but its persistence aligns with PFOS-like risks .

Biologische Aktivität

Magnesium heptadecafluoroisooctanesulphonate (MHFS) is a fluorinated surfactant that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, including its effects on cellular processes, toxicity, and environmental implications, supported by relevant data tables and case studies.

Chemical Structure and Properties

MHFS is a member of the perfluoroalkyl sulfonates (PFAS) family, characterized by a long hydrophobic fluorinated tail and a hydrophilic sulfonate group. This unique structure imparts significant surface activity, making it useful in various applications, including emulsification and stabilization in biological systems.

Cellular Effects

- Cell Proliferation : Studies indicate that MHFS can influence cell proliferation rates. For instance, in vitro studies demonstrated that exposure to MHFS at certain concentrations can either promote or inhibit the growth of specific cell lines, depending on the exposure duration and concentration.

- Cytotoxicity : The cytotoxic effects of MHFS have been evaluated using various cell lines. A notable study reported that MHFS exhibited significant cytotoxicity at concentrations above 10 µM, leading to increased apoptosis rates in human liver cells (HepG2) .

- Mechanisms of Action : The mechanisms underlying the biological activity of MHFS include oxidative stress induction and disruption of cellular membrane integrity. These mechanisms are critical in understanding its potential as a toxicant and its implications for human health.

Environmental Implications

The persistence of PFAS compounds like MHFS in the environment raises concerns about their bioaccumulation and long-term ecological effects. Research has shown that these compounds can accumulate in aquatic organisms, leading to potential biomagnification in food webs.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Concentration Range | Cell Type/Model |

|---|---|---|---|

| Cell Proliferation | Inhibition | 10 µM - 100 µM | HepG2 |

| Cytotoxicity | Increased apoptosis | >10 µM | HepG2 |

| Oxidative Stress | Induction | 1 µM - 50 µM | Various cell lines |

Case Study 1: HepG2 Cell Line Exposure

A detailed investigation was conducted on the effects of MHFS on the HepG2 cell line. Cells were exposed to varying concentrations of MHFS for 24 hours. Results indicated a dose-dependent increase in apoptosis as measured by Annexin V staining and flow cytometry analysis. The study concluded that MHFS could be a significant contributor to liver toxicity associated with PFAS exposure .

Case Study 2: Aquatic Toxicity Assessment

A separate study focused on the ecological impact of MHFS on fish species. Rainbow trout were exposed to sub-lethal concentrations of MHFS over a six-month period. The findings revealed alterations in reproductive behaviors and decreased survival rates among juvenile fish, indicating potential long-term ecological ramifications .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing magnesium heptadecafluoroisooctanesulphonate with high purity?

- Methodological Answer : Synthesis typically involves anion exchange reactions, where potassium heptadecafluoroisooctanesulphonate (CAS 93894-68-9) is reacted with magnesium salts (e.g., MgSO₄) in aqueous or polar aprotic solvents. Critical parameters include stoichiometric ratios, pH control (~7–9), and purification via recrystallization or column chromatography to remove residual fluorinated byproducts. Characterization via ¹⁹F NMR and elemental analysis is essential to confirm purity . For magnesium salt preparation, anhydrous conditions (e.g., heating at 275–300°C) may be adapted from magnesium sulfate protocols to avoid hygroscopic interference .

Q. How can researchers characterize the structural stability of this compound under varying thermal conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is recommended to assess decomposition temperatures and phase transitions. X-ray diffraction (XRD) should be used to monitor crystallinity changes at elevated temperatures. Comparative studies with analogous perfluorinated sulfonates (e.g., lithium or potassium salts) can reveal cation-dependent stability trends .

Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS/MS) using a C18 reverse-phase column and a mobile phase of acetonitrile/ammonium acetate is effective for detecting fluorinated impurities. Ion chromatography (IC) with suppressed conductivity detection can identify residual sulfate or halide ions from synthesis .

Advanced Research Questions

Q. How do environmental matrices (e.g., aqueous systems, soil) influence the degradation pathways of this compound?

- Methodological Answer : Simulated environmental degradation studies should employ accelerated solvent extraction (ASE) followed by LC-MS/MS to track breakdown products. Isotopic labeling (e.g., ¹⁸O-water) can elucidate hydrolysis mechanisms. Comparative data with persistent perfluoroalkyl substances (PFAS) like PFOS (perfluorooctanesulfonate) are critical for modeling long-term environmental persistence .

Q. What experimental designs can resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Use a controlled saturation shake-flask method with UV-Vis or ¹⁹F NMR quantification. Solvent polarity (via Hansen solubility parameters) should be correlated with solubility trends. Replicate studies under inert atmospheres (N₂/Ar) can exclude oxidative interference. Meta-analysis of existing data must account for variations in ionic strength and temperature .

Q. How can computational modeling predict the interaction of this compound with biological membranes or proteins?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields parameterized for fluorinated compounds (e.g., OPLS-AA) can model lipid bilayer penetration. Docking studies (AutoDock Vina) with serum albumin or cytochrome P450 enzymes may predict bioaccumulation risks. Validate predictions with in vitro assays (e.g., fluorescence quenching or surface plasmon resonance) .

Q. What strategies mitigate interference from co-occurring PFAS during the analysis of this compound in complex samples?

- Methodological Answer : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., WAX-WC) selectively isolates sulfonate-group compounds. High-resolution mass spectrometry (HRMS) with mass-defect filtering (e.g., ±0.02 Da) differentiates structurally similar PFAS. Method validation should include spike-recovery tests in matrices like wastewater or biological fluids .

Data Contradiction & Validation

Q. How should researchers address discrepancies in toxicity profiles between this compound and its alkali metal analogs?

- Methodological Answer : Conduct comparative in vitro assays (e.g., MTT or Ames tests) under standardized OECD guidelines. Cation-specific effects can be isolated using chelating agents (e.g., EDTA). Cross-reference with regulatory databases (e.g., ECHA SVHC listings) to contextualize hazard classifications .

Q. What validation protocols ensure reproducibility in measuring the octanol-water partition coefficient (log P) for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.